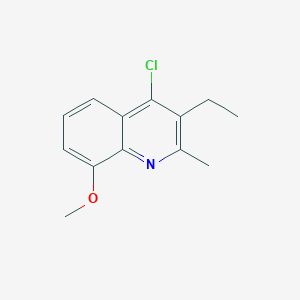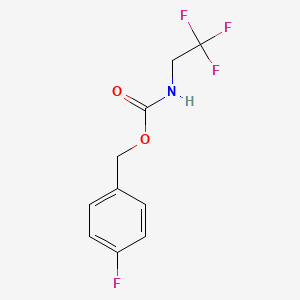
4-fluorobenzyl (2,2,2-trifluoroethyl)carbamate
Descripción general
Descripción
4-fluorobenzyl (2,2,2-trifluoroethyl)carbamate is a useful research compound. Its molecular formula is C10H9F4NO2 and its molecular weight is 251.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.05694118 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Shen, Jiao, and Ma (2010) revealed that 4-fluorobenzyl carbamate demonstrates potent activity against erythromycin-resistant S. pneumoniae, showing promise in the development of new antibacterial agents. This compound, as part of a series of 4″-O-carbamoyl analogs of clarithromycin, exhibited remarkable antibacterial properties (Shen, Jiao, & Ma, 2010).
Radiopharmaceutical Applications
Iwata et al. (2000) developed a method suitable for the automated preparation of 4-[18F]fluorobenzyl halides, important in the field of radiopharmaceuticals. This method provides a convenient way to synthesize 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride, which can be valuable in medical imaging and diagnosis (Iwata et al., 2000).
Chemical Synthesis and Medicinal Chemistry
Zhao and Hu (2012) discussed the importance of fluorinated moieties in organic molecules for drug design. Their work highlighted methods for direct 2,2,2-trifluoroethylation, which is significant in the synthesis of (2,2,2-trifluoroethyl)arenes, a class of compounds with potential utility in medicinal chemistry (Zhao & Hu, 2012).
DNA Interactions and Antimicrobial Activities
Elmas et al. (2018) synthesized new (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives and explored their interactions with DNA and antimicrobial activities. This research contributes to understanding how such compounds interact with biological systems and their potential in antimicrobial drug development (Elmas et al., 2018).
Gas Sorption Properties in Coordination Polymers
Jiang et al. (2012) investigated the variations in structures and gas sorption properties of coordination polymers involving 4-fluorobenzyl components. This research is valuable for developing materials with specific gas adsorption and storage capabilities (Jiang et al., 2012).
Impact on Supramolecular Hydrogelation
Wu et al. (2015) found that the introduction of a fluorine atom in 4-fluorobenzyl-diphenylalanine significantly impacts supramolecular hydrogelation, demonstrating the profound effect of fluorine on the properties of such materials (Wu et al., 2015).
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl N-(2,2,2-trifluoroethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-8-3-1-7(2-4-8)5-17-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHJQFZZLDHELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5742857.png)


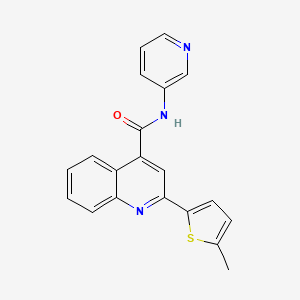
![3-methoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5742884.png)

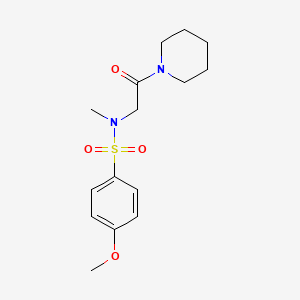
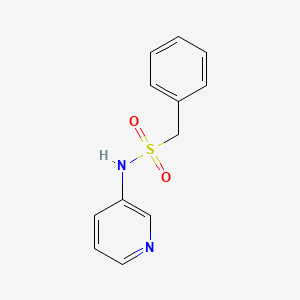

![dimethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5742941.png)
![N-[2-(4-pyridinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5742949.png)
![2,2-dimethyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonyl}propanamide](/img/structure/B5742950.png)
![4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5742958.png)
